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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyl]amine

Cat. No.: B034753 Get Quote

Tris[2-(dimethylamino)ethyl]amine, commonly known as Me6TREN, is a tripodal,

tetradentate polyamine ligand. Structurally, it is the hexamethylated derivative of tris(2-

aminoethyl)amine (TREN).[1] The ligand features a central tertiary bridgehead nitrogen atom

connected to three ethyl arms, each terminating in a dimethylamino group. This unique C3-

symmetric, branched architecture makes Me6TREN an exceptionally potent and versatile

chelating agent for a wide array of metal ions.[2][3]

Its primary role in coordination chemistry stems from its strong electron-donating capacity and

the constrained, well-defined geometry it imposes upon complexation.[2] The four nitrogen

atoms—one apical (Napical) and three peripheral (Nperipheral)—act as Lewis bases, forming

stable complexes with transition metals, alkali metals, and f-block elements.[2][4] This ability to

stabilize various metal oxidation states in both aqueous and organic solvents has positioned

Me6TREN as a cornerstone ligand in catalysis and a valuable scaffold in the development of

bioinorganic mimics and functional materials.[2] This guide provides a comprehensive overview

of its synthesis, coordination chemistry, and key applications, with a focus on its roles in

catalysis and as a modulator of biological pathways relevant to drug discovery.

Synthesis and Spectroscopic Characterization
Me6TREN is typically synthesized from its parent amine, TREN, via the Eschweiler-Clarke

reaction. This method involves methylation using formic acid and formaldehyde, which serves

as both the methyl source and the reducing agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b034753?utm_src=pdf-interest
https://www.benchchem.com/product/b034753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12006995/
https://pubmed.ncbi.nlm.nih.gov/20484021/
https://en.wikipedia.org/wiki/Tris(2-aminoethyl)amine
https://pubmed.ncbi.nlm.nih.gov/20484021/
https://pubmed.ncbi.nlm.nih.gov/20484021/
https://www.benchchem.com/product/b034753
https://pubmed.ncbi.nlm.nih.gov/20484021/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
The structure of Me6TREN is readily confirmed using Nuclear Magnetic Resonance (NMR)

spectroscopy. The high symmetry of the molecule results in a simple and distinct spectral

pattern.

Table 1: Spectroscopic Characterization of

Me6TREN

Technique Reported Chemical Shifts (in CDCl₃)

¹H NMR

2.14-2.20 ppm (singlet, 18H, -N(CH₃)₂) 2.30-

2.37 ppm (triplet, 6H, -N(CH₂)CH₂N-) 2.52-2.60

ppm (triplet, 6H, -NCH₂CH₂N-)[2][5]

¹³C NMR
~45.9 ppm (-N(CH₃)₂) ~53.0 ppm (-N(CH₂)

CH₂N-) ~57.5 ppm (-NCH₂CH₂N-)[2][5]

Coordination Chemistry
Me6TREN is a tetradentate (4N) ligand, meaning it can form four coordinate bonds to a single

metal center. Its tripodal nature forces a specific coordination geometry, most commonly a

distorted trigonal bipyramid (TBP) for five-coordinate complexes.[2][4] In this arrangement, the

three peripheral dimethylamino groups typically occupy the equatorial positions, while the

apical bridgehead nitrogen and another ligand (e.g., a halide or solvent molecule) occupy the

axial positions.
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Typical Trigonal Bipyramidal (TBP) Geometry
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Figure 1: Coordination of Me6TREN with a metal (M) and a fifth ligand (X).

Structural Parameters of Metal Complexes
X-ray crystallography has provided precise structural data for various Me6TREN complexes.

The bond lengths and angles are critical for understanding the stability and reactivity of these

compounds.[4]
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Table 2:

Selected

Structural Data

for

[M(Me6TREN)L

]ⁿ⁺ Complexes

Complex Geometry M-Napical (Å)
M-Nperipheral

(Å) (avg.)
M-L (Å)

[Co(Me6TREN)

(CH₃COO)]⁺

Trigonal

Bipyramidal
2.211 2.140 1.969 (M-O)[4]

[Ni(Me6TREN)

(CH₃COO)]⁺

Trigonal

Bipyramidal
2.099 2.120 1.975 (M-O)[4]

[Cu(Me6TREN)

(CH₃COO)]⁺

Trigonal

Bipyramidal
2.030 2.149 1.906 (M-O)[4]

[Cu(Me6TREN)C

l]⁺

Trigonal

Bipyramidal
2.200 2.122 2.355 (M-Cl)

Stability of Complexes
While a comprehensive database of stability constants for Me6TREN complexes is not readily

available in the literature, its strong chelate effect and the presence of four donor nitrogen

atoms lead to the formation of highly stable complexes with most transition metals. The stability

generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).[6] The

ligand is particularly effective at stabilizing Cu(I), a property that is central to its role in Atom

Transfer Radical Polymerization (ATRP).[2]

Applications
The unique properties of Me6TREN have led to its use in several key areas of chemical

research and development.

Catalysis: Atom Transfer Radical Polymerization (ATRP)
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Me6TREN is one of the most active and widely used ligands for copper-mediated ATRP.[7] In

this process, the Cu(I)/Me6TREN complex acts as the activator, reversibly abstracting a

halogen atom from a dormant polymer chain (P-X) to generate a propagating radical (P•) and

the deactivator species, Cu(II)X/Me6TREN. The high activity of the Me6TREN-based catalyst

allows for polymerizations to be conducted at ambient temperatures with very low catalyst

concentrations (ppm levels), providing excellent control over polymer molecular weight,

architecture, and low polydispersity.[7][8][9]

General Workflow for ATRP using Cu(I)/Me6TREN

1. Prepare Stock Solutions
- Monomer

- Initiator (e.g., EBiB)
- Solvent (e.g., DMSO)

3. Degas the System
- Add solvent, monomer, and initiator
- Perform freeze-pump-thaw cycles

  to remove oxygen

2. Prepare Catalyst Complex
- Add Cu(I)Br and Me6TREN

  to a Schlenk flask

4. Initiate Polymerization
- Place flask in thermostatted bath

- Start stirring

5. Monitor Reaction
- Take aliquots at timed intervals
- Analyze by NMR (conversion)

  and GPC (Mn, Đ)

6. Terminate and Purify
- Expose to air to oxidize Cu(I)
- Pass through alumina column

- Precipitate polymer
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Figure 2: A typical experimental workflow for ATRP.

Table 3:

Representati

ve Data for

ATRP of

Acrylates

using

Cu/Me6TRE

N

Monomer
Catalyst

System

[M]₀:[I]₀:[Cu]₀:

[L]₀
Temp (°C) Time (h)

Conversion

(%)

n-Butyl

Acrylate

CuBr/Me6TR

EN

100:1:0.01:0.

01
25 1 ~95

Methyl

Acrylate

CuBr/Me6TR

EN
222:1:0.1:0.1 25 1 41

Methyl

Acrylate

CuBr₂/Me6T

REN

(ARGET)

100:1:0.02:1 23 24 92

Catalysis: Oxidation Reactions
Complexes of Me6TREN with earth-abundant metals like cobalt, nickel, and copper have been

investigated as catalysts for the partial oxidation of alkanes.[4] For instance, [Co(Me6TREN)

(CH₃COO)]⁺ has demonstrated good turnover numbers (TONs) and selectivity for the oxidation

of cyclohexane to cyclohexanol and cyclohexanone using m-chloroperbenzoic acid (m-CPBA)

as the oxidant. The ligand stabilizes the metal center, facilitating the catalytic cycle without

significant degradation.[4]

Role in Drug Development: CXCR4 Antagonism
Beyond catalysis, Me6TREN has emerged as a small molecule antagonist of the CXC

chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12 (also known

as SDF-1), form a critical signaling axis involved in cell trafficking, immune response, and
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hematopoietic stem cell homing.[2][5][10] This pathway is often hijacked in disease; its over-

activation is implicated in cancer metastasis, HIV entry into T-cells, and inflammatory disorders.

[11][12][13]

An antagonist like Me6TREN functions by blocking the binding of CXCL12 to the CXCR4

receptor.[12] This disruption inhibits the downstream signaling cascade, which includes

pathways like PI3K/AKT and MAPK/ERK that promote cell proliferation, survival, and migration.

[11][14] Furthermore, blocking the CXCL12/CXCR4 axis has been shown to activate matrix

metalloproteinase-9 (MMP-9), which can lead to the mobilization of hematopoietic

stem/progenitor cells from the bone marrow into the bloodstream. This makes CXCR4

antagonists, including Me6TREN, promising candidates for applications in stem cell

transplantation and oncology.
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Figure 3: Me6TREN acts as an antagonist, blocking CXCL12 binding to CXCR4.

Detailed Experimental Protocols
Protocol 1: Synthesis of Me6TREN
This protocol is adapted from the literature and utilizes the Eschweiler-Clarke reaction.[5]
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Preparation: In a round-bottom flask, dissolve Tris(2-aminoethyl)amine (TREN) (1.0 eq, e.g.,

80 mmol) in methanol containing HCl (e.g., 100 mL, 3 M). Stir at room temperature for 1

hour.

Isolation of Salt: Collect the resulting solid TREN·3HCl salt by filtration, wash with cold

methanol, and dry in vacuo.

Methylation: Dissolve the TREN·3HCl salt (e.g., 18 g) in a mixture of water, formic acid, and

formaldehyde (37% aq.) in a 1:6:6 volume ratio.

Reaction: Heat the mixture with stirring in an oil bath at 120 °C. The reaction is complete

when CO₂ evolution ceases.

Workup: Cool the reaction mixture and make it strongly alkaline by adding 10% NaOH

solution (e.g., 200 mL).

Extraction: Extract the oily layer with diethyl ether. Combine the organic layers and

evaporate the solvent.

Purification: Purify the crude product by vacuum distillation (e.g., at 70 °C) to yield Me6TREN

as a colorless oil.

Protocol 2: Synthesis of [Co(Me6TREN)(CH₃COO)][PF₆]
This protocol outlines the synthesis of a representative Me6TREN metal complex.[4]

Complex Formation: In a small vial, mix Co(CH₃COO)₂·4H₂O (1.0 eq, e.g., 0.23 mmol) with

an excess of Me6TREN (e.g., 1.5 eq).

Reaction: Sonicate the mixture until the pink cobalt salt is completely transformed into a

bright green oil.

Washing: Wash the green oil with diethyl ether to remove the excess Me6TREN ligand.

Anion Exchange: Dissolve the resulting bis-acetate complex in a minimal amount of acetone.

In a separate flask, dissolve an excess of KPF₆ in acetone.
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Precipitation: Add the KPF₆ solution to the complex solution. The white by-product,

CH₃COOK, will precipitate.

Isolation: Filter off the CH₃COOK precipitate. Collect the filtrate and reduce the volume under

vacuum.

Purification: Dissolve the solid residue in methanol and precipitate the pure complex by the

slow addition of diethyl ether. Filter the solid, wash with diethyl ether, and dry in vacuo.

Protocol 3: General Procedure for ATRP of Methyl
Acrylate (MA)
This is a representative protocol for a controlled radical polymerization.[1]

Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add CuBr₂ (0.02 eq),

Me6TREN (as both ligand and reducing agent, e.g., 1.0 eq), and the solvent (e.g., DMSO).

Reactant Addition: Add the monomer, methyl acrylate (MA) (100 eq), and the initiator, ethyl

α-bromoisobutyrate (EBiB) (1.0 eq). The typical molar ratio is [MA]₀:[EBiB]₀:[CuBr₂]₀:

[Me6TREN]₀ = 100:1:0.02:1.

Degassing: Seal the Schlenk tube with a rubber septum and degas the mixture by subjecting

it to three freeze-pump-thaw cycles. Backfill the tube with argon.

Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature

(e.g., 25 °C) and begin stirring.

Sampling: At timed intervals, withdraw samples using a nitrogen-purged syringe and

immediately dilute with deuterated chloroform (CDCl₃) for ¹H NMR analysis (to determine

monomer conversion) and THF for Gel Permeation Chromatography (GPC) analysis (to

determine molecular weight and polydispersity).

Termination: To terminate the polymerization, open the flask to air and dilute the mixture with

THF. Purify the polymer by passing the solution through a short column of neutral alumina to

remove the copper catalyst, followed by precipitation into a non-solvent like cold methanol or

hexane.
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Conclusion and Future Outlook
Me6TREN is a powerful and versatile tripodal ligand whose impact spans from fundamental

coordination chemistry to applied materials science and drug discovery. Its ability to form

stable, well-defined complexes, particularly with copper, has made it an indispensable tool for

synthesizing advanced polymers with precise control via ATRP. The catalytic activity of its

complexes with earth-abundant metals also presents opportunities for developing sustainable

chemical transformations.

Perhaps most exciting for the future is its role as a modulator of the CXCR4 signaling pathway.

As a small molecule antagonist, Me6TREN represents a class of compounds with significant

therapeutic potential in oncology, immunology, and regenerative medicine. Future research will

likely focus on refining its structure to improve potency and selectivity, developing new metal

complexes with novel catalytic activities, and further exploring its applications in bio-inspired

systems and advanced materials. The foundational chemistry of Me6TREN continues to enable

innovation across diverse scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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